molecular formula C8H8N4O2S B2421748 4-(Triazol-2-yl)benzenesulfonamide CAS No. 858501-98-1

4-(Triazol-2-yl)benzenesulfonamide

Cat. No. B2421748
CAS RN: 858501-98-1
M. Wt: 224.24
InChI Key: WZLVKMHELAROPB-UHFFFAOYSA-N
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Description

“4-(Triazol-2-yl)benzenesulfonamide” is a hybrid molecule that combines the properties of triazoles and benzenesulfonamides . These two components are known for their wide range of biological activities, including anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic effects . The hybridization of these two components aims to synthesize more potent therapeutic candidates with higher potency and fewer side effects .


Molecular Structure Analysis

The molecular structure of “4-(Triazol-2-yl)benzenesulfonamide” involves a five-membered triazole ring containing three nitrogen atoms . Triazoles can be classified as 1,2,3-triazoles and 1,2,4-triazoles based on the position of nitrogen atoms with respect to each other . The molecule also contains a benzenesulfonamide component .

Scientific Research Applications

Anti-Microbial Properties

4-(Triazol-2-yl)benzenesulfonamide: has been investigated as an anti-microbial agent. In a recent study, a series of novel benzenesulfonamides bearing 1,2,4-triazoles demonstrated moderate to excellent inhibitory potential against both Gram-positive (e.g., Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli, Salmonella typhi, Shigella flexneri) bacterial strains. These compounds exhibited minimum inhibitory concentration values ranging from 3.12 to 12.5 µg/mL. Notably, compound 3d showed remarkable activity against bacterial and fungal strains, making it a promising candidate for further exploration .

Anti-Oxidant Activity

The same study also evaluated the anti-oxidant profile of these compounds using the DPPH method. Among them, compound 4d stood out with the highest anti-oxidant activity (94.35%). Anti-oxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. The potent anti-oxidant properties of 4-(Triazol-2-yl)benzenesulfonamide make it an intriguing candidate for further investigations .

Anti-Fungal Potential

Another avenue of research involves exploring the anti-fungal properties of 4-(Triazol-2-yl)benzenesulfonamide . A series of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides demonstrated activity against fungal strains such as Candida, Geotrichum, Rhodotorula, and Saccharomyces. Hybridizing triazoles and benzenesulfonamides could lead to more potent therapeutic candidates with fewer side effects .

Antimalarial Lead Compound Development

Researchers have synthesized a set of 15 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives with the aim of developing new antimalarial lead compounds. These derivatives exhibit promising yields and structural elucidation. Antimalarial agents are critical in the fight against malaria, and 4-(Triazol-2-yl)benzenesulfonamide derivatives hold potential in this field .

Other Pharmacological Activities

While the above applications are well-documented, it’s worth noting that triazoles and benzenesulfonamides have a wide spectrum of other biological activities, including anti-tumor, anti-cancer, anti-convulsant, and analgesic effects. Further research may uncover additional applications for this intriguing compound .

Future Directions

The future directions for “4-(Triazol-2-yl)benzenesulfonamide” could involve further investigation of its potential as a therapeutic candidate. Given its wide range of biological activities, it could be explored for various applications, such as anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic effects .

properties

IUPAC Name

4-(triazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c9-15(13,14)8-3-1-7(2-4-8)12-10-5-6-11-12/h1-6H,(H2,9,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLVKMHELAROPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Triazol-2-yl)benzenesulfonamide

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